(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid
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Overview
Description
(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfonamido group and a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate (2-Fluorophenyl)sulfonamide, which is then subjected to a series of reactions to introduce the boronic acid group. The key steps include:
Nucleophilic Substitution:
Borylation: The attachment of the boronic acid group to the phenyl ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor, given the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism by which (4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid exerts its effects is largely dependent on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups in enzyme active sites, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound can bind to the serine or threonine residues, blocking substrate access and thus inhibiting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the sulfonamido and fluorophenyl groups, making it less versatile in certain applications.
(4-(Aminomethyl)phenyl)boronic acid: Similar structure but with an amino group instead of a sulfonamido group, affecting its reactivity and binding properties.
(4-(Hydroxymethyl)phenyl)boronic acid: Contains a hydroxyl group, which can participate in different types of reactions compared to the sulfonamido group.
Uniqueness
(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid is unique due to the combination of the boronic acid group with the sulfonamido and fluorophenyl moieties. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13BFNO4S |
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Molecular Weight |
309.1 g/mol |
IUPAC Name |
[4-[[(2-fluorophenyl)sulfonylamino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BFNO4S/c15-12-3-1-2-4-13(12)21(19,20)16-9-10-5-7-11(8-6-10)14(17)18/h1-8,16-18H,9H2 |
InChI Key |
OCMWZDMSJWHMSU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
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